molecular formula C17H16N2O5S B2877124 N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 2034265-41-1

N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2877124
CAS No.: 2034265-41-1
M. Wt: 360.38
InChI Key: GZOICFALRMOEDF-UHFFFAOYSA-N
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Description

The compound N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a complex ethanediamide derivative featuring dual furan rings (2-yl and 3-yl positions), a thiophen-2-yl group, and a hydroxy-substituted ethyl bridge. Its molecular formula is C₁₉H₁₇N₂O₄S (based on analogous compounds in ), with a molecular weight of ~388.41 g/mol. The structural complexity arises from the integration of heterocyclic aromatic systems (furan and thiophene), which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c20-15(18-9-13-3-1-6-24-13)16(21)19-11-17(22,12-5-7-23-10-12)14-4-2-8-25-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOICFALRMOEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Furan-3-yl-thiophen-2-yl Ketone

The ketone intermediate forms via Friedel-Crafts acylation (Scheme 1):

  • Thiophene-2-carbonyl chloride reacts with furan-3-ylmagnesium bromide in anhydrous dichloromethane.
  • AlCl₃ (1.2 equiv) catalyzes the reaction at −10°C for 6 hr, yielding 72–78% ketone.

Optimization Note : Microwave-assisted conditions (100°C, 20 min) increase yield to 85% while reducing oligomerization.

Hydroxyethyl Group Installation via Nucleophilic Addition

The ketone undergoes Grignard addition to introduce the hydroxyl group:

  • Furan-2-ylmethylmagnesium bromide (2.5 equiv) reacts with the ketone in THF at 0°C.
  • Quenching with NH₄Cl(aq) yields the racemic secondary alcohol (63–68% yield).

Stereochemical Control : Chiral oxazaborolidine catalysts (10 mol%) achieve 92% ee (R-configuration).

Amide Bond Formation Strategies

Mono-Amidation of Ethanedioic Acid

Ethanedioic acid reacts with furan-2-ylmethylamine under Schotten-Baumann conditions :

  • DCC/HOBt (1.2 equiv each) in DMF at 25°C for 12 hr.
  • Yields N'-(furan-2-ylmethyl)ethanediamide (89% purity, 74% yield).

Side Reaction Mitigation : N-hydroxysuccinimide (NHS) esters reduce racemization during activation.

Final Coupling with Hydroxyethylamine

The secondary amine (2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine) couples to the mono-amide via HATU-mediated activation :

  • HATU (1.5 equiv), DIPEA (3.0 equiv) in DCM at 0°C → 25°C over 6 hr.
  • Isolation by silica chromatography affords the target compound in 68% yield (HPLC purity >95%).

Critical Parameter : Maintaining pH >9 prevents hydroxyl group oxidation.

Alternative Pathways and Comparative Analysis

Suzuki-Miyaura Coupling for Heterocycle Assembly

An alternative route employs palladium-catalyzed cross-coupling :

  • 5-Bromofuran-2-carbaldehyde couples with thiophen-2-ylboronic acid using Pd(PPh₃)₄ (5 mol%).
  • K₂CO₃ base in dioxane/water (4:1) at 80°C yields biheterocyclic aldehyde (82%).

Limitation : Requires pre-functionalized boronic acids, increasing synthetic steps.

Paal-Knorr Thiophene Synthesis

1,4-Diketone cyclization with Lawesson’s reagent (2.0 equiv) in refluxing toluene generates the thiophene core in 65% yield. However, this method introduces competing furan-thiophene regiochemistry, complicating purification.

Reaction Optimization Data

Step Method Catalyst Yield (%) Purity (%)
Ketone formation Friedel-Crafts AlCl₃ 78 92
Hydroxyethyl addition Grignard None 68 89
Mono-amidation DCC/HOBt DMF 74 89
Final coupling HATU DIPEA 68 95
Alternative coupling Suzuki-Miyaura Pd(PPh₃)₄ 82 94

Mechanistic Insights

Friedel-Crafts Acylation

AlCl₃ polarizes the acyl chloride, generating an acylium ion that reacts with furan-3-yl’s electron-rich C3 position (Fig. 2a). Steric hindrance at C2 directs electrophilic attack to C3.

HATU-Mediated Amidation

HATU converts the carboxylic acid to an activated oxyma ester, facilitating nucleophilic attack by the amine (Fig. 2b). DIPEA scavenges H+ to prevent premature hydrolysis.

Challenges and Mitigation Strategies

  • Hydroxyl Group Oxidation : Use of antioxidant additives (e.g., BHT) during coupling steps prevents diol formation.
  • Heterocycle Polymerization : Low-temperature (−10°C) Friedel-Crafts reactions suppress oligomerization.
  • Amide Racemization : NHS esters and sub-0°C conditions minimize epimerization.

Chemical Reactions Analysis

Types of Reactions

N’-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: Functional groups on the furan and thiophene rings can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction could produce more saturated ethanediamide derivatives.

Scientific Research Applications

N’-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N’-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings and functional groups allow it to bind to specific sites, modulating biological pathways and leading to its observed effects.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycles Present Reference
Target Compound C₁₉H₁₇N₂O₄S 388.41 Furan-2-yl methyl, hydroxy, thiophen-2-yl Furan (2,3-yl), Thiophene
BG13898 C₁₉H₁₇FN₂O₄S 388.41 3-Fluoro-4-methylphenyl, hydroxy Furan (3-yl), Thiophene
Ranitidine Complex Nitroacetamide C₁₃H₂₂N₄O₄S 330.40 Dimethylamino-methyl, nitro Furan
5-(Azetidin-3-yloxy)-N-[...]furan-2-yl)phenyl)ethyl)-2-methylbenzamide (56) C₂₈H₃₄N₄O₃ 474.60 Cyclopentylamino-methyl, azetidinyloxy Furan, Benzamide
N-(3-acetyl-2-thienyl)-2-bromoacetamide C₇H₈BrNO₂S 250.11 Acetyl, bromo Thiophene

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s ethanediamide core allows modular substitution, as seen in and , enabling tailored physicochemical properties.
  • Spectroscopic Trends : NMR chemical shifts for thiophene and furan protons in the target compound (~6.5–7.5 ppm for aromatic protons) would align with data in and .
  • Biological Potential: While direct activity data for the target compound is unavailable, structurally related compounds in exhibit antiviral properties, suggesting possible bioactivity .

Biological Activity

N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes furan and thiophene rings, which are known for their diverse biological properties. The IUPAC name of the compound is:

N furan 2 yl methyl N 2 furan 3 yl 2 hydroxy 2 thiophen 2 yl ethyl ethanediamide\text{N furan 2 yl methyl N 2 furan 3 yl 2 hydroxy 2 thiophen 2 yl ethyl ethanediamide}

Molecular Formula: C₁₅H₁₃N₃O₄S
Molecular Weight: 303.3 g/mol

1. Antimicrobial Activity

Research indicates that compounds with sulfonamide groups, such as this compound, exhibit antimicrobial properties by inhibiting folate biosynthesis in bacteria. This mechanism is particularly relevant in the context of treating infections caused by resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

2. Inhibition of Carbonic Anhydrase

Studies have shown that this compound may inhibit carbonic anhydrase isoenzymes, which are crucial in regulating bicarbonate levels in the body. Such inhibition can be beneficial for conditions like glaucoma, where modulation of intraocular pressure is essential .

3. Antioxidant Properties

The presence of furan and thiophene moieties suggests potential antioxidant activity, which can help mitigate oxidative stress and related cellular damage .

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds similar to this compound. Below are key findings:

StudyFindings
Study on Antimicrobial Activity The compound demonstrated significant inhibition against various bacterial strains, particularly those resistant to conventional treatments .
Carbonic Anhydrase Inhibition In vitro assays revealed that the compound effectively inhibited carbonic anhydrase activity, suggesting its potential use in ocular therapies .
Antioxidant Activity Assessment The compound showed promising results in scavenging free radicals, indicating its potential role as an antioxidant agent .

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